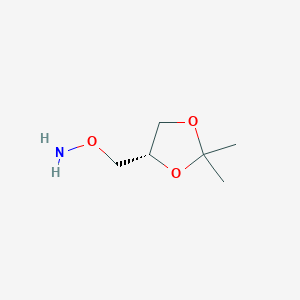
N-Succinimidyl-5-amino-1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)imidazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Succinimidyl-5-amino-1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)imidazole-4-carboxylate: is a protected intermediate in the synthesis of purine metabolites. This compound is categorized under carbohydrates, nucleosides, and nucleotides, specifically as a protected nucleoside. It has a molecular formula of C19H22N4O11 and a molecular weight of 482.4.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Succinimidyl-5-amino-1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)imidazole-4-carboxylate involves multiple steps. The starting material is typically a ribofuranosyl derivative, which undergoes acetylation to protect the hydroxyl groups. The imidazole ring is then introduced through a series of reactions, including amination and cyclization. The final step involves the succinimidylation of the amino group to form the desired compound.
Industrial Production Methods
Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The process involves large-scale synthesis with stringent control over reaction conditions and purification steps. The production capacity ranges from kilograms to metric tons, with cleanroom environments maintained at Class 100 to Class 100,000 levels.
Analyse Des Réactions Chimiques
Types of Reactions
N-Succinimidyl-5-amino-1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)imidazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The succinimidyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the removal of the acetyl protecting groups and the succinimidyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Acids and Bases: For hydrolysis reactions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions include deprotected nucleosides and various substituted derivatives, depending on the nucleophile used in the substitution reactions.
Applications De Recherche Scientifique
N-Succinimidyl-5-amino-1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)imidazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of purine metabolites and other nucleoside analogs.
Biology: Employed in the study of nucleic acid interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the production of pharmaceuticals and biochemical research reagents.
Mécanisme D'action
The mechanism of action of N-Succinimidyl-5-amino-1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)imidazole-4-carboxylate involves its role as a protected intermediate. The compound undergoes deprotection and subsequent reactions to form active nucleoside analogs, which can interact with various molecular targets, including enzymes involved in nucleic acid metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Succinimidyl-5-azido-2-nitrobenzoate: Another succinimidyl ester used in biochemical research.
N-Succinimidyl-5-amino-1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)imidazole-4-carboxylate: Similar in structure but with different functional groups.
Uniqueness
This compound is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various nucleoside analogs. Its protected form ensures stability during synthetic processes, making it valuable in both research and industrial applications.
Propriétés
Numéro CAS |
53459-70-4 |
|---|---|
Formule moléculaire |
C₁₉H₂₂N₄O₁₁ |
Poids moléculaire |
482.4 |
Synonymes |
1-[[[5-Amino-1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-1H-imidazol-4-yl]carbonyl]oxy]-2,5-pyrrolidinedione |
Origine du produit |
United States |
Q1: What is the significance of N-Succinimidyl-5-amino-1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)imidazole-4-carboxylate in the synthesis of the target compounds?
A1: this compound (4 in the paper) serves as a crucial intermediate in the synthesis of the iodophenyl imidazole ribonucleoside analogues. Its activated carboxylate group, facilitated by the N-succinimidyl moiety, allows for efficient coupling with p-iodoaniline. This coupling reaction is essential for introducing the iodophenyl group, which is crucial for the intended biodistribution studies. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl trans-Cinnamate-[d5]](/img/structure/B1141962.png)
![Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1141963.png)
![2-[2-[2-Chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(3-sulfopropyl)-2H-indol-2-ylidene]ethylidene]-1-cyclohexen-1-yl]ethenyl]-3,3-dimethyl-1-(3-sulfopropyl)-3H-indolium inner salt sodium salt](/img/structure/B1141965.png)

![6-Benzamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Benzhydryl Ester 4-Oxide](/img/structure/B1141973.png)

